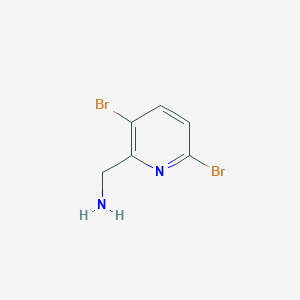

(3,6-Dibromopyridin-2-yl)methanamine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Synthetic Chemistry

Halogenated pyridines, or halopyridines, are crucial building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations. nih.gov These compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The electron-deficient nature of the pyridine ring can make direct halogenation challenging, often requiring harsh conditions. nih.gov Consequently, the development of methods to access and utilize halopyridines is a significant area of research.

The true synthetic power of halopyridines lies in their participation in transition metal-catalyzed cross-coupling reactions. jocpr.comresearchgate.net The carbon-halogen bond provides a site for the formation of new carbon-carbon and carbon-heteroatom bonds with precise regiocontrol. nih.gov This capability is fundamental for diversifying molecular structures, a process essential for structure-activity relationship (SAR) studies in drug discovery. acs.org By systematically replacing the halogen atom with different functional groups, chemists can explore a vast chemical space to optimize the biological activity of a lead compound.

Key Cross-Coupling Reactions Utilizing Halopyridines

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin Reagent | C-C |

Role of Pyridinylmethanamine Frameworks in Heterocyclic Synthesis

The pyridinylmethanamine framework, which consists of a methylamine (B109427) group attached to a pyridine ring, is a significant structural motif in medicinal chemistry and the synthesis of more complex heterocyclic systems. The primary amine of the methanamine group is a potent nucleophile and a versatile functional group for further elaboration. wikipedia.org It can readily undergo reactions such as acylation, alkylation, and reductive amination to build larger molecular scaffolds.

This framework is frequently incorporated into molecules designed to interact with biological targets. For instance, N-aminopyridinium salts, derived from related structures, are used to synthesize various N-heterocycles. nih.gov The strategic placement of the amine allows it to act as a key binding element, often forming hydrogen bonds within a receptor's active site. Furthermore, the pyridinylmethanamine unit can serve as a tether in intramolecular reactions, facilitating the construction of fused or bridged ring systems. Research has shown that tethering nucleophiles to a pyridine ring can lead to novel heterocycle syntheses through ring-opening and cyclization cascades. acs.org

Overview of Current Research Landscape for Related Chemical Entities

The current research landscape for dibromopyridine derivatives is heavily focused on their use in palladium-catalyzed cross-coupling reactions to generate highly functionalized molecules. jocpr.com Dibrominated pyridines are particularly attractive substrates because the two bromine atoms can be functionalized either simultaneously or sequentially, providing a pathway to unsymmetrically substituted pyridines.

Recent studies have explored the selective functionalization of dibromopyridines like 2,4-dibromopyridine (B189624) and 2,5-dibromopyridine. acs.orgresearchgate.net The regioselectivity of these reactions—determining which bromine atom reacts first—can often be controlled by the choice of catalyst, ligands, and reaction conditions. acs.org For example, the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine typically shows a preference for reaction at the C2 position. acs.org This selective reactivity allows for the stepwise introduction of different aryl or alkyl groups, leading to the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals. nih.govacs.org The Heck reaction of dibromopyridines has also been shown to produce di(alkenyl)pyridines or, in some cases, lead to dimerization and subsequent coupling to form bipyridine derivatives. researchgate.net

Academic Context of (3,6-Dibromopyridin-2-yl)methanamine within Pyridine Chemistry

Within the broader field of pyridine chemistry, this compound is positioned as a highly versatile, trifunctional building block. Its synthetic utility stems from the presence of three distinct reactive sites:

C-3 Bromo Substituent: A bromine atom positioned meta to the ring nitrogen.

C-6 Bromo Substituent: A bromine atom positioned ortho to the ring nitrogen.

C-2 Methanamine Group: A primary amine that can act as a nucleophile or be used to link other molecular fragments.

The electronic and steric differences between the C-3 and C-6 positions can be exploited to achieve selective, stepwise functionalization of the bromine atoms in cross-coupling reactions. The C-6 position is generally more electrophilic and susceptible to nucleophilic attack or oxidative addition by a metal catalyst due to its proximity to the electron-withdrawing nitrogen atom. This inherent difference in reactivity provides a strategic advantage for synthetic chemists, enabling the controlled construction of unsymmetrical 2,3,6-trisubstituted pyridine derivatives. The presence of the methanamine group further enhances the molecule's value, allowing for its incorporation into larger structures through a different set of chemical transformations, making it a powerful tool for generating molecular diversity.

Structure

3D Structure

Properties

Molecular Formula |

C6H6Br2N2 |

|---|---|

Molecular Weight |

265.93 g/mol |

IUPAC Name |

(3,6-dibromopyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6Br2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2 |

InChI Key |

CGFUZHXQZAVOCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)CN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dibromopyridin 2 Yl Methanamine

Strategies for Installation of Bromine Substituents on the Pyridine (B92270) Ring

The introduction of two bromine atoms at the 3- and 6-positions of a 2-substituted pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved through either direct regioselective bromination of a pre-functionalized pyridine or via a multi-step pathway starting from simpler pyridine precursors.

Regioselective Bromination Approaches

The direct bromination of 2-substituted pyridines can be a complex process due to the electronic nature of the pyridine ring, which is generally deactivated towards electrophilic substitution. However, by carefully selecting the starting material and reaction conditions, regioselective bromination can be achieved.

A plausible and direct route to the dibrominated pyridine core necessary for the target compound starts from 2-methylpyridine (B31789) (2-picoline). The synthesis of 3,6-dibromo-2-methylpyridine (B1302955) involves a carefully controlled series of chemical reactions. The initial step is the reaction of 2-methylpyridine with bromine, which can be facilitated by a catalyst such as iron or aluminum chloride, leading to the formation of 2,6-dibromo-3-methylpyridine. This intermediate is then treated with hydrobromic acid to yield 3,6-dibromo-2-methylpyridine. thermofisher.com The methyl group at the 2-position directs the incoming bromine substituents to the adjacent 3- and 6-positions.

The conditions for such brominations are crucial for achieving the desired regioselectivity and yield. Free radical bromination using N-bromosuccinimide (NBS) is another common method, particularly for functionalizing the methyl group, but electrophilic aromatic bromination is required for the ring. The choice of solvent and temperature can significantly influence the outcome, with non-polar solvents favoring radical reactions and polar solvents potentially facilitating electrophilic substitution. wikipedia.org

Multistep Synthetic Routes to Dibrominated Pyridines

Alternatively, the 3,6-dibromopyridine scaffold can be constructed through a multi-step synthesis, which can offer greater control over the regiochemistry, especially when starting from readily available but less specifically functionalized pyridines. These routes often involve a sequence of activation, substitution, and functional group interconversion steps.

One potential strategy begins with the synthesis of 2,6-dibromopyridine. This can be achieved by reacting 2,6-dichloropyridine (B45657) with a bromide source, such as sodium bromide in the presence of hydrobromic acid, under reflux conditions. Subsequent functionalization at the 2-position would then be necessary.

Another approach could involve the initial synthesis of a pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. A sequence involving nitration, reduction to an amine, and subsequent Sandmeyer reactions could be envisioned to introduce the bromine atoms at the desired positions, although this would be a more complex and lengthy process.

Synthesis of the Methanamine Moiety

Once the 3,6-dibrominated pyridine scaffold is in hand, the next critical phase is the introduction of the methanamine (-CH2NH2) group at the 2-position. Several classical and modern synthetic methodologies can be employed for this transformation.

Amination Reactions for Benzylic Positions on Pyridine

This approach first requires the formation of a reactive benzylic-type intermediate, such as a (3,6-dibromopyridin-2-yl)methyl halide, from a precursor like 3,6-dibromo-2-methylpyridine. The methyl group can be halogenated, typically using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light), to produce 2-(bromomethyl)-3,6-dibromopyridine. This benzylic bromide is then a versatile substrate for nucleophilic substitution with an amine source.

Gabriel Synthesis: A classic and reliable method for preparing primary amines from alkyl halides is the Gabriel synthesis. wikipedia.org This method involves the N-alkylation of potassium phthalimide (B116566) with the benzylic halide. libretexts.orgmasterorganicchemistry.com The resulting N-alkylphthalimide is then cleaved, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine and a phthalhydrazide (B32825) byproduct. thermofisher.comwikipedia.org This method avoids the over-alkylation often encountered with direct amination using ammonia (B1221849). masterorganicchemistry.com

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 2-(Bromomethyl)-3,6-dibromopyridine | Potassium phthalimide | DMF, heat | N-((3,6-Dibromopyridin-2-yl)methyl)phthalimide |

| 2 | N-((3,6-Dibromopyridin-2-yl)methyl)phthalimide | Hydrazine hydrate | Ethanol (B145695), reflux | (3,6-Dibromopyridin-2-yl)methanamine |

Delépine Reaction: Another established method for the synthesis of primary amines from alkyl halides is the Delépine reaction. wikipedia.org This reaction involves treating the alkyl halide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. organic-chemistry.orgalfa-chemistry.com Subsequent hydrolysis of this salt with an acid, typically in an alcoholic solution, yields the primary amine. wikipedia.orgorganic-chemistry.org This method offers the advantage of using readily available reagents and often proceeds under relatively mild conditions. wikipedia.org

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 2-(Bromomethyl)-3,6-dibromopyridine | Hexamethylenetetramine | Chloroform/Ethanol | (3,6-Dibromopyridin-2-yl)methylhexaminium bromide |

| 2 | (3,6-Dibromopyridin-2-yl)methylhexaminium bromide | Ethanolic HCl | Reflux | This compound hydrochloride |

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This one-pot procedure involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize this compound, this pathway would start with 3,6-dibromopyridine-2-carboxaldehyde.

The aldehyde is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being common choices. masterorganicchemistry.com The choice of reducing agent is critical to ensure that the imine is reduced selectively in the presence of the starting aldehyde.

| Reactant | Amine Source | Reducing Agent | Solvent | Product |

| 3,6-Dibromopyridine-2-carboxaldehyde | Ammonia (or Ammonium salt) | Sodium borohydride / Sodium cyanoborohydride | Methanol / Ethanol | This compound |

This method is highly versatile and often provides good yields with high chemoselectivity. organic-chemistry.org The use of an iron catalyst with aqueous ammonia as the nitrogen source under hydrogen pressure represents a more recent and greener approach to reductive amination. nih.gov

Nitrile Reduction Methodologies

The reduction of a nitrile group offers a direct route to a primary amine. This pathway would necessitate the synthesis of 3,6-dibromopyridine-2-carbonitrile as a key intermediate. The synthesis of cyanopyridines can be achieved through various methods, including the cyanation of halo-pyridines. For instance, 3-bromo-2-cyanopyridine (B14651) can be synthesized from 2-amino-3-bromopyridine (B76627) through a three-step reaction sequence. guidechem.com A similar strategy could potentially be adapted for the 3,6-dibromo analogue.

Once 3,6-dibromopyridine-2-carbonitrile is obtained, it can be reduced to the target methanamine. Several reducing agents are effective for this transformation.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). The reaction is typically carried out under pressure and in a suitable solvent like ethanol or methanol.

Chemical Reduction: Strong hydride reagents are also commonly used for nitrile reduction. Lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful reducing agent that readily converts nitriles to primary amines. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), can also be employed for this purpose.

| Reactant | Reducing Agent | Solvent | Product |

| 3,6-Dibromopyridine-2-carbonitrile | Lithium aluminum hydride (LiAlH4) | Diethyl ether / THF | This compound |

| 3,6-Dibromopyridine-2-carbonitrile | H2, Raney Nickel | Ethanol / Ammonia | This compound |

Overall Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-bromine bonds on the pyridine ring.

A plausible retrosynthetic strategy for this compound (I) is outlined below:

Primary Disconnection (C-N bond):

The most logical initial disconnection is the C-N bond of the aminomethyl group. This leads to a synthon of a 2-(halomethyl)-3,6-dibromopyridine or a related electrophile, and an ammonia equivalent. A common synthetic equivalent for the aminomethyl group is the azide (B81097) group, which can be reduced in the final step. This leads to the precursor (3,6-dibromopyridin-2-yl)methyl azide (II) .

Scheme 1: Primary C-N Disconnection

Secondary Disconnection (C-C bond formation or functional group interconversion):

To arrive at simpler precursors, we can consider the formation of the C2-substituent. One common strategy is the functionalization of a pre-existing methyl group. Therefore, (3,6-dibromopyridin-2-yl)methanol (B2530176) (III) could be an intermediate, which can be converted to the corresponding azide. This alcohol can be obtained from the corresponding carboxylic acid or aldehyde.

Alternatively, a more direct route involves the radical bromination of a methyl group at the 2-position of a dibrominated pyridine. This leads to 2-methyl-3,6-dibromopyridine (IV) as a key intermediate.

Scheme 2: Secondary Disconnection

Tertiary Disconnection (Bromination of the Pyridine Ring):

The dibrominated pyridine core can be disconnected to a simpler pyridine derivative. The bromination of pyridine rings can be complex due to the electron-deficient nature of the ring. A plausible precursor is a suitably substituted aminopyridine, which can be brominated and subsequently deaminated, or a pre-brominated pyridine can be further functionalized. A common starting material for such syntheses is 2-amino-6-bromopyridine, which can be further brominated at the 3-position. Subsequent removal of the amino group via a Sandmeyer-type reaction would yield 2,5-dibromopyridine. However, for the target 3,6-dibromo isomer, a different starting material or a rearrangement would be necessary. A more direct approach starts from 2,5-dibromopyridine.

A plausible starting material could be 2-amino-3-methylpyridine (B33374) which can undergo bromination and subsequent Sandmeyer reaction to introduce the bromine atoms and modify the amino group. A method for synthesizing 2,5-dibromo-3-methylpyridine (B189406) from 2-amino-3-methylpyridine has been reported, which involves acetylation, bromination, and a Sandmeyer reaction. google.com

Key Disconnections Summary Table:

| Disconnection Point | Precursor | Synthetic Transformation |

| C(2)-CH2N H2 | (3,6-dibromopyridin-2-yl)methyl halide/azide | Nucleophilic substitution followed by reduction |

| C(2)-C H2NH2 | 2-formyl-3,6-dibromopyridine | Reductive amination |

| Pyridine-Br | Substituted aminopyridine | Sandmeyer reaction |

| Pyridine-Br | Pyridine N-oxide | Halogenation |

Optimization of Synthetic Pathways

Several strategies can be employed to enhance the yield at different stages of the synthesis:

Bromination of the Pyridine Ring: The regioselectivity and yield of pyridine bromination can be highly dependent on the reaction conditions. For the synthesis of related bromopyridines, the use of a mixture of hydrogen bromide and bromine at low temperatures has been shown to be effective. chemicalbook.com Optimization of temperature, reaction time, and the stoichiometry of the brominating agent is critical to maximize the formation of the desired dibromo isomer and minimize the formation of by-products. heteroletters.org

Benzylic Bromination: The conversion of a methyl group at the 2-position to a bromomethyl group is typically achieved through radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN. To improve the yield, it is important to control the reaction temperature to prevent multiple brominations and decomposition. The choice of solvent can also influence the reaction outcome. researchgate.net

Amination Step: The introduction of the amino group can be a critical step for yield. Direct amination of the bromomethyl intermediate with ammonia can lead to the formation of secondary and tertiary amines as byproducts. A more controlled approach is the use of a protected form of ammonia, such as sodium azide, to form the corresponding azide, followed by a high-yield reduction using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Table of Potential Yield Enhancement Strategies:

| Reaction Step | Strategy | Rationale |

| Pyridine Bromination | Precise temperature control and stoichiometry | Minimize over-bromination and side reactions. |

| Benzylic Bromination | Use of a suitable radical initiator and controlled light/heat | Enhance the rate of the desired mono-bromination. |

| Amination | Two-step process via an azide intermediate | Avoids the formation of over-alkylated amine byproducts. |

Achieving high purity of this compound is essential, particularly for its potential use in further chemical synthesis.

Chromatographic Purification: Column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. For pyridine derivatives, silica (B1680970) gel chromatography is often employed. The choice of the eluent system is critical for achieving good separation. For aminopyridines, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The addition of a small amount of a basic modifier, such as triethylamine, can help to prevent tailing of the amine product on the silica gel.

Crystallization: If the final product is a solid, recrystallization can be a highly effective method for purification. The selection of an appropriate solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is key.

Acid-Base Extraction: As an amine, the target compound can be protonated to form a salt that is soluble in an aqueous acidic solution. This allows for its separation from non-basic impurities by extraction. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can yield the purified amine.

Table of Purification Techniques:

| Technique | Applicability | Key Considerations |

| Column Chromatography | Purification of intermediates and final product | Choice of stationary and mobile phase, potential for product degradation on silica. |

| Recrystallization | Purification of solid final product | Selection of an appropriate solvent or solvent mixture. |

| Acid-Base Extraction | Purification of the final amine product | pKa of the compound, choice of acid and base. |

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. In the proposed synthesis of this compound, steps like bromination and the Sandmeyer reaction often have poor atom economy due to the formation of significant amounts of waste.

Calculation Example (Hypothetical Amination): If the final step is the reduction of an azide, the atom economy would be high as the main byproduct is nitrogen gas. However, if it involves a substitution reaction with ammonia, the formation of ammonium bromide as a byproduct would lower the atom economy.

Green Solvents and Reagents: The use of hazardous solvents and reagents should be minimized. For instance, replacing chlorinated solvents with greener alternatives like ethanol, 2-methyltetrahydrofuran, or even water, where possible, is a key consideration. nih.gov Microwave-assisted synthesis can also be a greener approach as it often leads to shorter reaction times, reduced energy consumption, and higher yields. nih.gov

Catalysis: The use of catalytic reagents instead of stoichiometric ones can significantly improve the greenness of a synthesis by reducing waste. For example, catalytic hydrogenation for the reduction of the azide or a nitrile precursor to the amine is a greener alternative to using stoichiometric metal hydrides.

Table of Green Chemistry Considerations:

| Principle | Application in Synthesis | Potential Improvement |

| Atom Economy | Analyze each step for byproduct formation | Redesign steps to favor addition over substitution reactions. |

| Use of Safer Solvents | Replace chlorinated solvents like dichloromethane | Utilize greener solvents such as ethanol or conduct reactions under solvent-free conditions. |

| Energy Efficiency | Conventional heating for extended periods | Employ microwave irradiation to reduce reaction times and energy consumption. nih.gov |

| Catalysis | Use of stoichiometric reagents (e.g., LiAlH4) | Utilize catalytic hydrogenation for reduction steps. |

Reactivity and Chemical Transformations of 3,6 Dibromopyridin 2 Yl Methanamine

Reactivity of Bromine Substituents

The bromine atoms at the C-3 and C-6 positions of (3,6-Dibromopyridin-2-yl)methanamine serve as valuable handles for the construction of more complex molecular architectures through cross-coupling reactions. The electronic properties of the pyridine (B92270) ring and the steric environment around each bromine atom can lead to selective functionalization at one position over the other.

Cross-Coupling Reactions at C-3 and C-6 Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a means to selectively substitute the bromine atoms with a wide array of organic groups.

The Suzuki-Miyaura coupling reaction, which utilizes organoboron reagents, is a widely employed method for the formation of C-C bonds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the available literature, the general principles of this reaction on dihalopyridine systems suggest that selective coupling is achievable. The reactivity of the bromine atoms can be influenced by the choice of catalyst, ligand, base, and solvent. For instance, in related dihalopyridine systems, selective coupling at the more sterically accessible or electronically activated position is often observed.

A general representation of a potential Suzuki-Miyaura coupling reaction is shown below:

No specific experimental data for this compound was found in the search results. The table is a general representation based on typical Suzuki-Miyaura reaction conditions.

The Stille coupling involves the reaction of organostannanes with organic halides, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org In the context of this compound, Stille coupling could be employed to introduce various substituents at the C-3 and C-6 positions. The chemoselectivity of the reaction would likely depend on the reaction conditions and the nature of the organostannane reagent. organic-chemistry.org

A hypothetical Stille coupling reaction is depicted as follows:

Specific experimental data for the Stille coupling of this compound is not available in the provided search results. The table illustrates general conditions for Stille reactions.

The Kumada coupling utilizes Grignard reagents as the organometallic partner and is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is often catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgnrochemistry.com The high reactivity of Grignard reagents can sometimes lead to challenges with functional group compatibility. nrochemistry.com For this compound, the aminomethyl group might require protection prior to subjecting the molecule to Kumada coupling conditions.

A general scheme for a Kumada cross-coupling reaction is presented below:

No specific research findings on the Kumada coupling of this compound were identified. The table provides a general example of Kumada coupling conditions.

The Hiyama coupling employs organosilicon reagents in a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the need for an activator, typically a fluoride source, to generate a hypervalent silicon species that facilitates transmetalation. wikipedia.orgorganic-chemistry.org The reaction is known for its low toxicity and the stability of the organosilicon reagents. wikipedia.org

A potential Hiyama cross-coupling reaction of this compound is outlined below:

Specific studies on the Hiyama coupling of this compound were not found in the search results. The table represents general conditions for Hiyama coupling reactions.

The Negishi coupling involves the reaction of organozinc reagents with organic halides, catalyzed by nickel or palladium complexes. This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds. The preparation of the required organozinc reagents is a crucial step in this methodology.

A general representation of a Negishi coupling reaction is as follows:

Detailed research findings on the Negishi coupling of this compound are not available in the provided search results. The table illustrates typical Negishi coupling conditions.

Sonogashira Coupling Approaches

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. commonorganicchemistry.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. reddit.com For this compound, both bromine atoms are available for coupling, opening the possibility for mono- or di-alkynylation depending on the stoichiometry of the reagents and reaction conditions.

The general conditions for a Sonogashira coupling reaction involving a bromopyridine substrate are summarized in the table below. The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate. nih.gov Transmetalation from copper to palladium, followed by reductive elimination, yields the alkynylated pyridine and regenerates the active palladium(0) catalyst. nih.gov

In substrates with multiple halogen atoms, such as 3,5-dibromo-2,6-dichloropyridine, selective mono- or di-alkynylation can be achieved by carefully controlling the reaction conditions, demonstrating the feasibility of controlling the extent of substitution. rsc.org Given the different electronic environments of the bromine atoms at the C-3 and C-6 positions of this compound, regioselective coupling may be possible under optimized conditions. The reactivity of aryl bromides in Sonogashira coupling generally requires heating to proceed efficiently. commonorganicchemistry.com

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Main catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Scavenges the HBr byproduct and deprotonates the terminal alkyne. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. |

| Ligand (Optional) | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the ring. organic-chemistry.org Pyridine and its derivatives are particularly susceptible to SNAr reactions because the electronegative nitrogen atom withdraws electron density from the ring, activating it towards nucleophilic attack, especially at the ortho (C-2, C-6) and para (C-4) positions. organic-chemistry.orgorganic-chemistry.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism. stackexchange.comwikipedia.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.orgwikipedia.org The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this anionic intermediate by delocalizing the negative charge. organic-chemistry.org In the second step, the leaving group (in this case, a bromide ion) is eliminated, restoring the aromaticity of the ring.

This reaction pathway is distinct from Sₙ1 and Sₙ2 mechanisms. Sₙ1 is disfavored due to the instability of the aryl cation, while Sₙ2 is impossible because the geometry of the aromatic ring prevents the required backside attack. organic-chemistry.orgstackexchange.com

A wide array of nucleophiles can be employed in SNAr reactions with activated aryl halides. For this compound, this includes:

N-Nucleophiles: Ammonia (B1221849), primary and secondary amines, and nitrogen-containing heterocycles (e.g., imidazole, pyrazole).

O-Nucleophiles: Alkoxides, phenoxides, and hydroxide ions.

S-Nucleophiles: Thiolates.

The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various N-, S-, and O-nucleophiles demonstrates the broad scope of SNAr on activated pyridine systems. rsc.org

In this compound, the two bromine atoms are in electronically distinct positions. The bromine at C-6 is ortho to the ring nitrogen, while the bromine at C-3 is meta to the nitrogen (but ortho to the C-2 aminomethyl group). The activating effect of the pyridine nitrogen is strongest at the ortho and para positions. Therefore, the C-6 position is significantly more activated towards nucleophilic attack than the C-3 position.

This inherent electronic preference allows for the selective mono-substitution of the bromine atom at the C-6 position. Studies on the copper-catalyzed C-N coupling of 2,6-dibromopyridine with various amines have shown that selective mono-arylation at the C-6 (or C-2) position can be achieved with high efficiency, yielding 6-substituted 2-bromopyridine compounds. organic-chemistry.org By analogy, treating this compound with one equivalent of a nucleophile under carefully controlled conditions is expected to yield predominantly the 6-substituted-3-bromopyridin-2-yl)methanamine product. Achieving substitution at the C-3 position would require more forcing conditions or a different reaction mechanism.

Reactivity with Reducing Metals

The carbon-bromine bonds in this compound can be cleaved under reductive conditions using various metal-based systems. A common transformation is catalytic hydrodehalogenation, which replaces a halogen atom with a hydrogen atom.

This reaction is frequently carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. science.gov Hydrogen gas is a common reductant, but transfer hydrogenation using sources like sodium hypophosphite or ammonium (B1175870) formate can also be employed. science.gov Bromo substituents are generally reduced more readily than chloro substituents under these conditions. science.gov It is plausible that selective mono-dehalogenation could be achieved by controlling the reaction time, temperature, and catalyst loading, although this would require experimental optimization.

Other reducing metals can also effect dehalogenation. Zinc powder, for example, is used as a reductant in various coupling reactions of bromopyridines, indicating its ability to participate in the cleavage of the C-Br bond. researchgate.net It is also a key reagent in reductive elimination reactions. stackexchange.com Tin(II) chloride (SnCl₂) is a versatile reducing agent often used in acidic media, most notably for the reduction of aromatic nitro groups to anilines. While less common for simple dehalogenation, its strong reducing potential could potentially cleave the C-Br bonds under appropriate conditions. Similarly, iron powder is a classic reagent for the reduction of nitro groups and may also effect dehalogenation under certain conditions.

| Metal System | Hydrogen Source | Typical Reaction |

|---|---|---|

| Pd/C | H₂ gas, HCOOH, NaH₂PO₂ | Catalytic Hydrodehalogenation |

| Zinc (Zn) | Protic solvent (e.g., acetic acid) | Reductive Elimination / Dehalogenation |

| Tin(II) Chloride (SnCl₂) | HCl | General reduction (e.g., nitro to amine) |

| Iron (Fe) | HCl, NH₄Cl | General reduction (e.g., nitro to amine) |

Grignard Reagent Reactivity

Grignard reagents (R-MgX) are exceptionally strong bases and potent nucleophiles. Their reactivity with this compound is dominated by the presence of the acidic primary amine functionality. The N-H protons of the amine are readily deprotonated by the Grignard reagent in a simple acid-base reaction. This reaction is very fast and will occur in preference to any nucleophilic attack or Grignard formation at the C-Br bonds. The reaction produces an alkane (R-H) corresponding to the Grignard reagent and a magnesium salt of the deprotonated amine.

Due to this rapid acid-base reaction, it is not possible to directly form a Grignard reagent from this compound itself. To utilize the aryl bromide functionalities for Grignard-type reactions, the primary amine must first be protected with a suitable protecting group that is stable to the Grignard reagent and the conditions for its formation (e.g., silyl or certain amide groups).

Once the amine is protected, a Grignard reagent could potentially be formed by reacting the protected dibromopyridine with magnesium metal. science.gov The resulting organometallic species would be a powerful nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. A recent study has also shown that Grignard reagents can couple with bromopyridines under promotion by purple light, proceeding through a single electron transfer (SET) mechanism without a transition metal catalyst.

Reactivity of the Primary Amine Functionality

The primary aminomethyl group (-CH₂NH₂) attached to the pyridine ring exhibits reactivity characteristic of alkylamines. It is both basic and nucleophilic, allowing it to participate in a variety of common organic transformations.

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.

Reaction with Carbonyls: The primary amine undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often driven to completion by the removal of water.

These transformations provide a straightforward means to further functionalize the molecule, for instance, by introducing new side chains or linking it to other molecular scaffolds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dibromo-2,6-dichloropyridine |

| Palladium on carbon (Pd/C) |

| Sodium hypophosphite |

| Ammonium formate |

| Zinc |

| Tin(II) chloride |

| Iron |

| 2,6-dibromopyridine |

| Benzenesulfonyl chloride |

Acylation Reactions

Primary amines readily undergo acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or esters. This reaction results in the formation of an amide. For this compound, acylation would be expected to yield the corresponding N-acyl derivative. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

Expected Reaction Scheme for Acylation:

Alkylation Reactions

The nitrogen atom of a primary amine is nucleophilic and can react with alkyl halides in an alkylation reaction. This process can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts if an excess of the alkylating agent is used. The reaction of this compound with an alkyl halide would be expected to yield the corresponding N-alkylated products.

Expected Reaction Scheme for Alkylation:

Mannich Reaction Applications

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound (such as a ketone or another enolizable carbonyl compound). As a primary amine, this compound could participate in the Mannich reaction to form a Mannich base.

General Mannich Reaction Scheme:

In this context, this compound would serve as the amine component.

Leuckart-Wallach Reaction Studies

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the source of the amino group. Since this compound is already an amine, it would not be a typical substrate for this reaction, which is used to synthesize amines.

Petasis Reaction Pathways

The Petasis reaction is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. This compound, as a primary amine, could be a suitable component in a Petasis reaction.

General Petasis Reaction Scheme: R1NH2 + R2CHO + R3B(OH)2 -> R1N(R2)CH2R3 + H2O + B(OH)3

R1C(=O)R2 + R3NH2 + R4NC + R5COOH -> R5C(=O)N(R3)C(R1R2)C(=O)NHR4 + H2O

This compound + R'C(=O)R'' -> (3,6-Dibromopyridin-2-yl)methyl-N=C(R')R'' + H2O

Chemoselectivity and Regioselectivity Studies

The presence of multiple reactive functional groups in this compound necessitates a careful selection of reaction conditions to achieve selective transformations. The inherent electronic differences between the C-3 and C-6 positions, as well as the distinct chemical nature of the amine and bromo groups, form the basis for these selective reactions.

The pyridine ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. Halogen atoms at the 2-, 4-, and 6-positions are generally more susceptible to nucleophilic substitution than those at the 3- and 5-positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the substitution process.

In the case of this compound, the bromine atom at the C-6 position is expected to be significantly more reactive towards nucleophiles than the bromine atom at the C-3 position. The C-6 position is para to the ring nitrogen, allowing for effective delocalization of the negative charge during nucleophilic attack. In contrast, the C-3 position is meta to the nitrogen, and thus lacks this stabilizing effect.

This differential reactivity is exploited in various cross-coupling reactions. For instance, in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, selective substitution at the C-6 position can be achieved by carefully controlling the reaction stoichiometry and conditions. A study on the selective C-N bond-forming reaction of 2,6-dibromopyridine with amines using a copper catalyst demonstrated the feasibility of monosubstitution, highlighting the enhanced reactivity of the C-6 position. While this study was not on the exact target molecule, the principles of pyridine reactivity suggest a similar outcome.

Below is a table summarizing the expected regioselectivity in common cross-coupling reactions based on the general principles of pyridine chemistry.

| Reaction Type | Preferred Position of Substitution | Rationale |

| Suzuki Coupling | C-6 | Higher electrophilicity and stabilization of the transition state. |

| Buchwald-Hartwig Amination | C-6 | Favorable electronic effects of the pyridine nitrogen. |

| Sonogashira Coupling | C-6 | Enhanced reactivity of the C-6 position towards oxidative addition. |

| Nucleophilic Aromatic Substitution | C-6 | Stabilization of the Meisenheimer intermediate. |

The primary amine of the methanamine group offers a site for nucleophilic and basic reactivity, which can compete with reactions at the bromine-substituted carbon atoms. The chemoselectivity between the amine and the bromine atoms is highly dependent on the nature of the reagents and the reaction conditions.

Reactions Favoring the Amine Group:

Under conditions that favor nucleophilic attack by the amine or its basicity, reactions will preferentially occur at the methanamine moiety.

Acylation: The amine group can be readily acylated with acyl chlorides or anhydrides in the presence of a non-nucleophilic base to form the corresponding amide. This reaction is typically fast and occurs under mild conditions where the C-Br bonds remain intact.

Alkylation: The amine can undergo alkylation with alkyl halides. However, this can lead to over-alkylation, and chemoselectivity might be challenging to control, especially with more reactive alkylating agents.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which can then be reduced in situ to a secondary amine. These conditions are generally mild enough not to affect the C-Br bonds.

Reactions Favoring the Bromine Atoms:

In contrast, transition-metal-catalyzed cross-coupling reactions are designed to activate the C-Br bond, leaving the amine group untouched, provided it is not in a position to strongly coordinate with and deactivate the metal catalyst.

Palladium-Catalyzed Cross-Coupling: As mentioned previously, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are highly selective for the C-Br bond. The choice of ligands and bases is crucial to prevent catalyst inhibition by the amine group. In some cases, protection of the amine group (e.g., as a carbamate) may be necessary to achieve high yields and prevent side reactions.

Copper-Catalyzed Reactions: Ullmann-type couplings and other copper-catalyzed reactions can also be selective for the C-Br bond, particularly at the more reactive C-6 position.

The following table outlines the expected chemoselective outcomes under different reaction conditions.

| Reagent/Condition | Reactive Site | Product Type |

| Acyl chloride, Base | Amine | Amide |

| Aldehyde/Ketone, Reducing Agent | Amine | Secondary Amine |

| Organoboronic acid, Pd catalyst, Base | C-6 Bromine | 6-Aryl-3-bromo-2-aminomethylpyridine |

| Amine, Pd catalyst, Base | C-6 Bromine | 6-Amino-3-bromo-2-aminomethylpyridine derivative |

| Terminal alkyne, Pd/Cu catalyst, Base | C-6 Bromine | 6-Alkynyl-3-bromo-2-aminomethylpyridine |

Derivatization and Functionalization Strategies

Synthesis of Substituted Pyridinylmethanamine Analogues

The synthesis of substituted pyridinylmethanamine analogues from (3,6-Dibromopyridin-2-yl)methanamine can be achieved through modifications of the pyridine (B92270) ring or the aminomethyl side chain. The reactivity of the bromine atoms allows for their replacement with other functional groups, leading to a diverse array of analogues.

One common approach involves the nucleophilic aromatic substitution of the bromine atoms. However, due to the electron-deficient nature of the pyridine ring, this typically requires harsh reaction conditions or activation of the ring. A more versatile method is the use of transition metal-catalyzed cross-coupling reactions, which are discussed in detail in the following section.

Modification of the aminomethyl group can also lead to a variety of analogues. For instance, N-alkylation or N-arylation of the primary amine can introduce different substituents. Furthermore, the amine can be converted into other functional groups, such as amides or sulfonamides, providing access to a broader range of derivatives. These transformations are elaborated upon in section 4.3.

Introduction of Diverse Functional Groups via Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of functional groups onto the pyridine ring of this compound. The differential reactivity of the bromine atoms at the 3- and 6-positions can potentially allow for selective functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling organoboron compounds with organic halides. For dihalogenated pyridines, the site-selectivity of the coupling can be influenced by the reaction conditions, including the choice of catalyst, ligand, and base. For instance, in 2,4-dibromopyridine (B189624), arylation typically occurs at the C2-position with mononuclear Pd catalysts, but can be switched to the C4-position using multinuclear Pd species. whiterose.ac.uk This suggests that selective mono- or di-arylation of this compound could be achieved by carefully tuning the reaction parameters.

Sonogashira Coupling: The Sonogashira reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.org This method has been successfully applied to 2-amino-3-bromopyridines to synthesize 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgsemanticscholar.orgscirp.org By analogy, this compound could be selectively alkynylated at the 3- and/or 6-positions. The reaction conditions, such as the catalyst system and solvent, would be crucial in controlling the selectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of amines with aryl halides. This reaction could be employed to introduce various amino groups at the 3- and 6-positions of the pyridine ring, leading to the synthesis of diamino-substituted pyridinylmethanamine derivatives. The choice of phosphine (B1218219) ligand is critical for the success and scope of this reaction. wikipedia.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of alkenes with aryl or vinyl halides. Double Heck cross-coupling reactions have been reported for dibrominated pyridines, affording di(alkenyl)pyridines. researchgate.net This strategy could be applied to this compound to introduce alkenyl substituents.

Below is a table summarizing potential cross-coupling reactions on this compound:

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | (3-Aryl-6-bromopyridin-2-yl)methanamine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | (3-Alkynyl-6-bromopyridin-2-yl)methanamine |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | (3-Amino-6-bromopyridin-2-yl)methanamine |

| Heck | CH₂=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | (3-Alkenyl-6-bromopyridin-2-yl)methanamine |

Development of Modified Amine Derivatives

The primary amine of the aminomethyl group in this compound is a key site for derivatization, allowing for the synthesis of a wide range of modified amine derivatives.

Acylation: The amine can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a straightforward way to introduce a variety of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization is important as the sulfonamide group is a common feature in many biologically active molecules. The sulfonylation of pyridine derivatives is a well-established transformation. researchgate.netnih.govchemistryviews.org

Alkylation and Arylation: The primary amine can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution on electron-deficient arenes.

Conversion to Other Functional Groups: The aminomethyl group can be transformed into other functionalities. For example, oxidation can lead to the corresponding nitrile or imine. In the presence of copper(II) acetate (B1210297), 2-(aminomethyl) substituted pyridines can be converted to their dicarbonyldiimides. researchgate.net

A summary of potential amine modifications is presented in the table below:

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Acylation | RCOCl | Amide |

| Sulfonylation | RSO₂Cl | Sulfonamide |

| Alkylation | R-X | Secondary/Tertiary Amine |

| Reductive Amination | RCHO, NaBH₃CN | Secondary Amine |

Generation of Polyfunctionalized Pyridine Systems

The sequential and chemo-selective functionalization of the two bromine atoms and the aminomethyl group of this compound allows for the generation of highly complex and polyfunctionalized pyridine systems.

By employing orthogonal protection-deprotection strategies for the amine group, it is possible to perform modifications on the pyridine ring and the side chain in a controlled manner. For example, the amine can be protected as a Boc-carbamate, followed by selective cross-coupling at one of the bromine positions. Subsequent deprotection and derivatization of the amine, followed by a second cross-coupling at the remaining bromine position, can lead to tri-functionalized pyridine derivatives.

Furthermore, the functional groups introduced via cross-coupling can themselves be starting points for further transformations. For instance, an introduced alkyne group can undergo click chemistry or other cycloaddition reactions to build more complex heterocyclic systems. An introduced amino group can be diazotized and converted to a variety of other functionalities. This iterative approach to functionalization enables the synthesis of a vast library of compounds from a single starting material. Ring-forming reactions, such as the synthesis of fused pyridine systems, can also be envisioned starting from appropriately functionalized derivatives. nih.govnih.govorganic-chemistry.org

Stereoselective Derivatization Approaches

While this compound itself is achiral, stereoselective derivatization can be relevant in several contexts. If a chiral center is introduced, for example, by reacting the amine with a chiral reagent, subsequent reactions could be influenced by this stereocenter, leading to diastereoselective outcomes.

More directly, the synthesis of chiral analogues can be achieved through asymmetric synthesis. For instance, the reduction of a corresponding imine precursor using a chiral reducing agent could yield enantiomerically enriched this compound. A related chiral compound, (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride, has been synthesized, indicating that stereoselective routes to derivatives of this scaffold are feasible.

In the context of derivatizing the achiral starting material, stereoselective reactions can be employed. For example, asymmetric catalysis using chiral ligands could be used in cross-coupling reactions to introduce chiral substituents. nih.govacs.orgresearchgate.netrsc.org Similarly, stereoselective modifications of the aminomethyl group are possible. For instance, a prochiral ketone could be used in a reductive amination reaction with a chiral catalyst to produce a chiral secondary amine. The field of stereoselective dearomatization of pyridines also offers pathways to chiral piperidine (B6355638) and dihydropyridine (B1217469) derivatives. mdpi.com

While the direct stereoselective derivatization of this compound is not extensively reported, the principles of asymmetric synthesis and catalysis provide a clear framework for how such transformations could be achieved.

Advanced Applications in Chemical Synthesis As a Building Block

Scaffold for Complex Heterocyclic Architectures

The unique arrangement of reactive functional groups in (3,6-Dibromopyridin-2-yl)methanamine makes it an ideal scaffold for the construction of complex heterocyclic systems. The presence of both nucleophilic (aminomethyl) and electrophilic (brominated pyridine) centers allows for a variety of synthetic transformations.

The primary amine of the methanamine group serves as a versatile handle for the introduction of various substituents or for participation in cyclization reactions to form fused ring systems. For instance, it can react with dicarbonyl compounds or their equivalents to construct new heterocyclic rings fused to the pyridine (B92270) core. General strategies for the synthesis of fused pyridine systems often involve the condensation of amino-substituted heterocycles with bifunctional electrophiles. enamine.net

Furthermore, the two bromine atoms on the pyridine ring are strategically positioned for sequential or differential functionalization through cross-coupling reactions. This enables the introduction of a wide range of aryl, heteroaryl, alkyl, or alkynyl groups, leading to the generation of highly substituted and structurally diverse pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively, and are widely employed in the functionalization of halopyridines. nih.govnih.gov The differential reactivity of the bromine atoms, influenced by their electronic environment, can potentially be exploited for selective, stepwise modifications.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| Pictet-Spengler Reaction | Aldehydes or ketones, acid catalyst | Tetrahydro-β-carboline analogs |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted pyridines |

Precursor for Advanced Organic Materials

The incorporation of halogenated pyridine moieties into organic molecules can significantly influence their material properties. The high electronegativity of the nitrogen atom and the presence of bromine atoms in this compound can lead to materials with desirable electronic, thermal, and chemical stability characteristics. nbinno.com

As a precursor, this compound can be integrated into polymeric structures or larger conjugated systems. The bromine atoms allow for its polymerization through various cross-coupling methodologies, leading to the formation of novel pyridine-containing polymers. These materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties of the pyridine ring can be fine-tuned. The inherent stability of the carbon-bromine bond also suggests that materials derived from this building block may exhibit enhanced thermal and chemical resistance, making them suitable for high-performance applications. nbinno.com

Table 2: Potential Properties of Materials Derived from this compound

| Property | Rationale | Potential Application |

|---|---|---|

| Thermal Stability | Strong C-Br and pyridine ring bonds | High-performance polymers, specialized coatings |

| Chemical Resistance | Stability of the aromatic and halogenated structure | Durable materials for harsh environments |

| Tunable Electronic Properties | Modification via cross-coupling reactions | Organic electronics, semiconductors |

Intermediate in Natural Product Synthesis (excluding specific biological activity or clinical relevance)

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various classes of alkaloids and other complex natural molecules. The substituted pyridine core is a common feature in many biologically relevant compounds.

The versatility of this building block allows for its use in diversity-oriented synthesis, a strategy aimed at the rapid generation of libraries of complex and diverse small molecules for screening. researchgate.net The ability to introduce a wide range of substituents at the bromine and amine positions makes it a valuable starting material for creating analogs of natural products. For instance, the synthesis of substituted pyridines is a key step in the construction of many complex alkaloid skeletons. The functional handles on this compound provide the necessary reactivity to build up the intricate frameworks found in nature.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor or a metal coordinating site, making it a useful component in the construction of supramolecular assemblies.

By attaching appropriate recognition motifs through reactions at the amine or bromine positions, this building block can be incorporated into macrocycles, cages, or polymers that can self-assemble into well-defined architectures. For example, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the attachment of groups capable of hydrogen bonding could result in the formation of gels or other ordered structures. The metal-coordinating ability of the pyridine nitrogen is also of significant interest, as it allows for the formation of metallo-supramolecular structures with potential applications in catalysis and materials science. nih.gov

Table 3: Potential Supramolecular Interactions

| Interaction Type | Functional Group Involved | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Pyridine nitrogen, amine group | Self-assembled monolayers, organogels |

| Metal Coordination | Pyridine nitrogen | Metallo-macrocycles, coordination polymers |

| π-π Stacking | Pyridine ring | Ordered solid-state structures, liquid crystals |

Coordination Chemistry and Ligand Development

Design Principles for Pyridinylmethanamine-Based Ligands

The design of ligands based on the pyridinylmethanamine framework is governed by the interplay of steric and electronic factors, which can be finely tuned to achieve desired coordination geometries and catalytic activities. The core structure features a pyridine (B92270) nitrogen and an amino nitrogen, which can act as a bidentate N,N'-donor set.

Electronic Effects: The electronic properties of the pyridine ring are crucial in determining the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. The presence of two electron-withdrawing bromine atoms at the 3- and 6-positions of the pyridine ring in (3,6-Dibromopyridin-2-yl)methanamine significantly reduces the electron density on the pyridine nitrogen. This diminished Lewis basicity can influence the stability of the resulting metal complexes and their reactivity. For instance, in palladium(II) complexes with substituted pyridine ligands, a correlation between ligand basicity and catalytic efficiency in cross-coupling reactions has been observed.

Steric Considerations: The aminomethyl group provides a flexible linker that allows the ligand to adopt various coordination modes. The substituents on both the pyridine ring and the amine nitrogen can introduce steric hindrance, which can be strategically employed to control the coordination number of the metal center and to create specific chiral environments for asymmetric catalysis. For instance, the bromine atom at the 6-position, adjacent to the pyridine nitrogen, can impose steric constraints that favor certain coordination geometries.

The modular nature of pyridinylmethanamine-based ligands allows for the synthesis of a diverse library of derivatives with tailored properties. By modifying the substituents on the pyridine ring and the amine, ligands can be designed to stabilize specific metal oxidation states or to promote particular catalytic reactions.

Formation of Metal Complexes

The ability of this compound to form complexes with both transition and main group metals is anticipated based on the known coordination chemistry of related aminopyridine ligands. The two nitrogen donor atoms can chelate a single metal center, forming a stable five-membered ring.

While specific studies on the transition metal complexes of this compound are limited, the coordination behavior of similar ligands provides valuable insights. For example, the related ligand tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), which contains three (6-bromopyridin-2-yl)methyl arms, has been synthesized and structurally characterized. nih.gov This demonstrates the capability of the (bromopyridin-2-yl)methyl moiety to coordinate to metal centers. An iron complex of TPABr3 has been reported to exhibit high catalytic activity in the oxidation of cyclohexane. nih.gov

Furthermore, the crystal structure of a zinc(II) complex with an α-iminopyridine ligand derived from (6-bromopyridin-2-yl)phenyl ketone reveals a distorted tetrahedral geometry with the ligand coordinating in a bidentate fashion through the pyridine and imine nitrogen atoms. nih.gov This suggests that this compound would likely coordinate to transition metals in a similar bidentate manner.

The electronic effect of the bromo substituents is expected to influence the redox properties of the resulting transition metal complexes, which can be a critical parameter in their catalytic applications.

The coordination chemistry of pyridinylmethanamine ligands with main group metals is also an area of interest. Aluminum complexes featuring pyridine-amido ligands have been developed as catalyst precursors for the polymerization of 1,3-butadiene. rsc.org These complexes demonstrate the ability of this ligand framework to support catalytically active main group metal centers. It is plausible that this compound could form stable complexes with main group elements such as aluminum, zinc, and tin, potentially leading to novel catalytic systems.

Role as a Monodentate or Polydentate Ligand

This compound possesses the structural elements to act as either a monodentate or a bidentate (and potentially a bridging) ligand.

Monodentate Coordination: In the presence of strongly coordinating solvents or other ligands, or with metal ions that have a strong preference for a specific geometry, the ligand might coordinate through only one of its nitrogen donors, most likely the more sterically accessible and potentially more basic amino nitrogen.

Bidentate Chelation: The most probable coordination mode for this ligand is as a bidentate N,N'-chelate, forming a stable five-membered ring with a single metal center. This mode of coordination is common for 2-(aminomethyl)pyridine derivatives.

Bridging Polydentate Coordination: It is also conceivable that the ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino nitrogen to another. This could lead to the formation of polynuclear complexes or coordination polymers.

The actual coordination mode will depend on a variety of factors, including the nature of the metal ion, the solvent system, the reaction stoichiometry, and the presence of counter-ions.

Applications in Homogeneous Catalysis

Metal complexes derived from pyridinylmethanamine ligands have shown significant promise in homogeneous catalysis. researchgate.net The tunability of their steric and electronic properties makes them attractive for a wide range of catalytic transformations.

The synthesis of catalyst precursors often involves the direct reaction of the ligand with a suitable metal salt. For this compound, a typical precursor synthesis would involve reacting it with a metal halide or acetate (B1210297) in an appropriate solvent to yield the corresponding metal complex.

The design of catalysts based on this ligand would leverage the electronic influence of the bromo substituents. These electron-withdrawing groups can enhance the Lewis acidity of the coordinated metal center, which can be beneficial for catalytic reactions that involve substrate activation through coordination. For example, in certain oxidation or polymerization reactions, a more electrophilic metal center can lead to higher catalytic activity.

While no specific catalytic applications of this compound have been reported, the broader class of pyridine-based ligands has been successfully employed in a variety of catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The unique electronic profile of this compound makes it a promising candidate for exploration in these and other catalytic transformations.

Mechanistic Investigations of Catalytic Cycles

Mechanistic investigations are fundamental to understanding how catalysts function and to designing more effective catalytic systems. These studies often involve a combination of experimental techniques, such as spectroscopy and kinetics, along with computational modeling to elucidate the elementary steps of a catalytic cycle.

Given the absence of any reported catalytic applications for this compound or its direct derivatives, there are no mechanistic investigations of catalytic cycles involving this compound. Such studies are contingent on the prior discovery of a catalytic process in which the compound or its complexes are active.

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. This is typically achieved using a chiral catalyst, which is often a metal complex bearing a chiral ligand.

For this compound to be applicable in enantioselective catalysis, it would first need to be rendered chiral. This could be accomplished through various synthetic strategies, such as the introduction of a chiral center in the methanamine side chain or by creating a chiral derivative of the pyridine ring. Subsequently, this new chiral ligand would be coordinated to a suitable metal center to form a chiral catalyst.

As there are no reports on the synthesis of chiral derivatives of this compound for use in enantioselective catalysis, this area remains unexplored. The development of such catalysts would require significant synthetic effort and subsequent screening for activity and enantioselectivity in various chemical transformations.

Theoretical and Computational Investigations

Electronic Structure Calculations

A thorough analysis of the electronic structure of (3,6-dibromopyridin-2-yl)methanamine would require dedicated computational studies. Such analyses are fundamental to understanding the molecule's behavior.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energies and spatial distributions of these frontier orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For related pyridine (B92270) compounds, DFT calculations have been successfully employed to determine these parameters, which are essential for predicting charge transfer within the molecule. Without specific calculations for this compound, a precise description of its HOMO-LUMO gap and orbital distribution remains speculative.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is a key determinant of its chemical properties. Molecular Electrostatic Potential (MEP) maps, generated through computational chemistry, visualize the charge distribution and highlight electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrostatic interactions. For this compound, the electronegative nitrogen and bromine atoms are expected to significantly influence the charge distribution across the pyridine ring and the aminomethyl side chain. However, precise atomic charges and a detailed MEP map would necessitate specific computational modeling.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Analysis

The identification and characterization of transition states are paramount in understanding the kinetics of a chemical reaction. Computational methods can calculate the geometry and energy of these high-energy structures, providing insight into the activation energy barrier. For reactions involving this compound, such as nucleophilic substitution or coupling reactions, a transition state analysis would be invaluable for predicting reaction feasibility and rates. At present, there is a lack of published research detailing such analyses for this specific compound.

Energy Profile Determination

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a thermodynamic and kinetic understanding of the reaction pathway. The generation of such a profile for reactions involving this compound would require dedicated computational investigation, which has not been reported in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions.

Conformational analysis of this compound would involve identifying the stable arrangements of its atoms and the energy barriers between them. This is particularly important for understanding the flexibility of the aminomethyl side chain relative to the pyridine ring. Molecular dynamics (MD) simulations could further provide insights into the molecule's behavior over time in different environments, which is crucial for predicting its interactions in a biological or material science context. While MD simulations are widely used in drug discovery and materials science, specific studies on this compound are not currently available.

Prediction of Spectroscopic Parameters

Theoretical models are instrumental in predicting the spectroscopic characteristics of this compound, offering insights into its structural and electronic properties without the need for empirical data. Computational methods, particularly Density Functional Theory (DFT), are widely employed for these predictions.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key area of investigation. Computational models can estimate the chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. Factors such as the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring, as well as the conformational flexibility of the aminomethyl group, are expected to significantly influence the chemical shifts. While specific data for this compound is not publicly available, theoretical calculations for similar substituted pyridines have shown good agreement with experimental values. Machine learning algorithms are also increasingly being used to refine these predictions by learning from large datasets of known structures and their NMR spectra. frontiersin.orgresearchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is another area where computational predictions are highly valuable. By calculating the harmonic vibrational frequencies from the molecule's Hessian matrix, a theoretical vibrational spectrum can be generated. wisc.eduuit.nonih.gov These calculations can help in assigning specific vibrational modes to the functional groups within this compound, such as the C-Br stretching, N-H stretching of the amine group, and the various pyridine ring vibrations. For related brominated pyridine compounds, DFT calculations have been successfully used to interpret their vibrational spectra. researchgate.net

The following table illustrates the types of spectroscopic parameters that can be predicted for this compound using computational methods.

| Spectroscopic Technique | Predicted Parameters | Influencing Structural Features |

| ¹H NMR | Chemical Shifts (ppm) | Proximity to bromine and nitrogen atoms, conformational orientation of the aminomethyl group. |

| ¹³C NMR | Chemical Shifts (ppm) | Hybridization of carbon atoms, inductive effects of bromine and nitrogen. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | N-H stretching, C-H stretching, C-Br stretching, pyridine ring breathing modes. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Symmetric vibrations, skeletal modes of the pyridine ring. |

Quantum Chemical Studies on Bonding and Stability

Quantum chemical studies provide a deeper understanding of the bonding, stability, and electronic nature of this compound. These investigations typically involve the analysis of the molecule's wave function and electron density distribution.